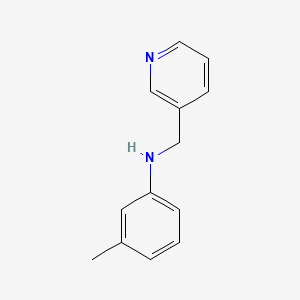![molecular formula C17H26O5 B2533533 5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one CAS No. 127017-87-2](/img/new.no-structure.jpg)
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one is an intricate organic compound characterized by its unique structure, which comprises multiple fused rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one involves multiple steps:
Starting Materials: : Typically, the synthesis begins with simple organic molecules, such as cyclohexanone derivatives.
Reaction Steps
Formation of the furo ring through a sequence of cyclization reactions.
Introduction of the ethoxy group using etherification.
Hydroxylation to introduce the hydroxy group.
Methylation and methylenation to introduce the methyl and methylene groups.
The reaction conditions are often optimized to ensure high yield and purity of the product, which includes controlling temperature, pH, and the use of catalysts.
Industrial Production Methods
While specific details of industrial production may vary, the general approach involves scaling up the laboratory synthesis process. Industrial production focuses on optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing costs. Techniques such as batch processing or continuous flow methods may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can simplify the structure by removing oxygen or hydrogen atoms.
Substitution: : Substituents on the compound can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.
Substitution: : Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and halogens for electrophilic substitution.
Major Products
The products of these reactions vary based on the specific conditions but typically include oxidized derivatives, reduced forms, and various substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity makes it a useful building block in organic synthesis.
Biology
Researchers explore its potential biological activities, including antimicrobial and antioxidant properties. The compound's unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its interactions with biological pathways could lead to the development of new drugs.
Industry
The compound's unique properties also find applications in the production of specialty chemicals and materials. Its reactivity is harnessed in industrial processes to create high-value products.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound's observed effects.
Mechanistic Insights
For example, its hydroxyl and methylene groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound's binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include those with comparable structures, such as:
5-Methoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-d]pyran-2(3H)-one
Uniqueness
The distinct arrangement of functional groups in 5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one gives it unique reactivity and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
127017-87-2 |
|---|---|
Molekularformel |
C17H26O5 |
Molekulargewicht |
310.39 |
IUPAC-Name |
14-ethoxy-12-hydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one |
InChI |
InChI=1S/C17H26O5/c1-5-20-16-17(4)8-11-10(3)15(19)21-13(11)6-9(2)12(17)7-14(18)22-16/h9,11-14,16,18H,3,5-8H2,1-2,4H3 |
InChI-Schlüssel |
UIFSGDQXHQSWGC-UHFFFAOYSA-N |
SMILES |
CCOC1C2(CC3C(CC(C2CC(O1)O)C)OC(=O)C3=C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2533450.png)
![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)
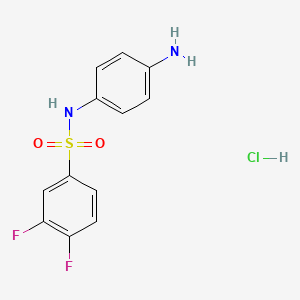
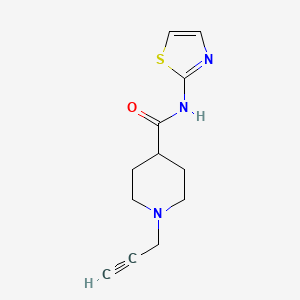
![6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B2533457.png)
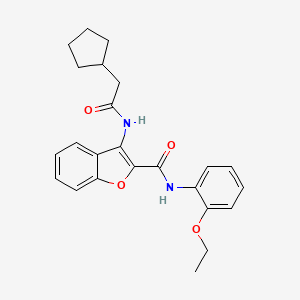
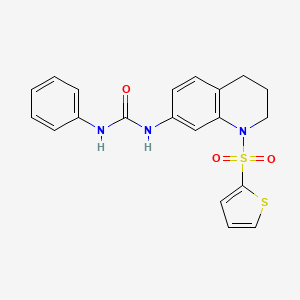
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide](/img/structure/B2533460.png)
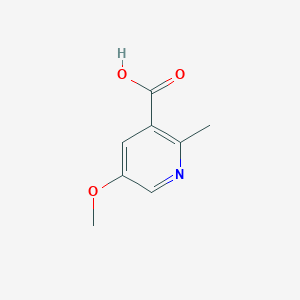

![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)
![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)
![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)
